![molecular formula C12H13BrF3NO2 B2968453 3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid CAS No. 2095408-96-9](/img/structure/B2968453.png)
3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid
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Overview
Description
“3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2095408-96-9. It has a molecular weight of 340.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-bromobenzyl)azetidine 2,2,2-trifluoroacetate . The InChI code is 1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 340.14 .Scientific Research Applications
Multicomponent Coupling Reactions
Trifluoroacetic acid (TFA) promotes transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This method synthesizes medicinally important N-aryl β-amino and γ-amino alcohol derivatives. Specifically, the use of azetidines in this reaction leads to the formation of N-aryl γ-amino alcohol derivatives, showcasing a versatile application in synthesizing complex organic molecules (Roy, Baviskar, & Biju, 2015).
Synthesis of Constrained Azaheterocycles
A novel approach has been developed for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, presenting a new class of constrained azaheterocycles. This synthesis route starts from ethyl 4,4,4-trifluoroacetoacetate, leading to the creation of diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The methodology underscores the reactivity profile of 2-CF3-azetidines, highlighting their distinct behavior compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).
Ligand for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, involves coupling [11C]iodomethane with a specific azetidine-carboxylate derivative, followed by deprotection using trifluoroacetic acid. This compound is a potential ligand for nicotinic receptors, indicating its significance in neurological research and potential therapeutic applications (Karimi & Långström, 2002).
Novel Synthesis of Bodipy Dimers
The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) alongside a Lewis acid has enabled the C-C coupling of Bodipy monomers, favoring the formation of dimers under specific conditions. These dimers exhibit unusual redox properties, demonstrating the utility of trifluoroacetic acid in synthesizing complex organic compounds with unique electronic characteristics (Rihn et al., 2011).
Highly Energetic Building Block Production
3-(Bromoethynyl)azetidine is highlighted as a highly energetic building block for the synthesis of an API, with its synthesis and safety study detailed. This research underscores the importance of chemical process development in safely handling and utilizing energetic chemical structures in pharmaceutical production (Kohler et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid”. For instance, the compound’s stability could be affected by storage conditions .
properties
IUPAC Name |
3-[(2-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKAAHLFJHBAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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